molecular formula C20H29NO3Si2 B14522547 N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide CAS No. 62966-07-8

N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide

Cat. No.: B14522547
CAS No.: 62966-07-8
M. Wt: 387.6 g/mol
InChI Key: WCUGKULRZMNOQP-UHFFFAOYSA-N
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Description

N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide is a compound that features a unique combination of functional groups, including methoxyphenyl, dimethylsilyl, and acetamide

Properties

CAS No.

62966-07-8

Molecular Formula

C20H29NO3Si2

Molecular Weight

387.6 g/mol

IUPAC Name

N,N-bis[(4-methoxyphenyl)-dimethylsilyl]acetamide

InChI

InChI=1S/C20H29NO3Si2/c1-16(22)21(25(4,5)19-12-8-17(23-2)9-13-19)26(6,7)20-14-10-18(24-3)11-15-20/h8-15H,1-7H3

InChI Key

WCUGKULRZMNOQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N([Si](C)(C)C1=CC=C(C=C1)OC)[Si](C)(C)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide typically involves the reaction of 4-methoxyphenyl dimethylsilyl chloride with acetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the silyl group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide involves its ability to act as a protecting group. The silyl group can protect sensitive functional groups during chemical reactions and can be selectively removed under mild conditions. This allows for the selective modification of molecules without affecting other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide is unique due to its combination of methoxyphenyl, dimethylsilyl, and acetamide groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

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